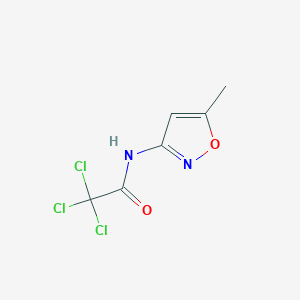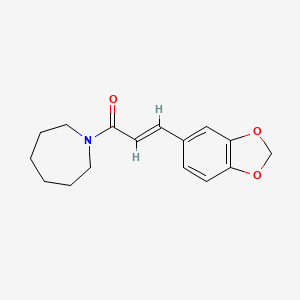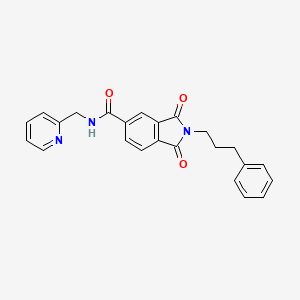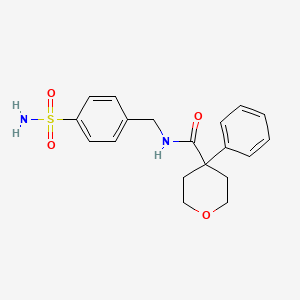
2,2,2-trichloro-N-(5-methyl-1,2-oxazol-3-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,2-Trichloro-N-(5-methyl-1,2-oxazol-3-yl)acetamide is an organic compound with the molecular formula C6H5Cl3N2O2 It is characterized by the presence of a trichloroacetamide group attached to a 5-methyl-1,2-oxazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trichloro-N-(5-methyl-1,2-oxazol-3-yl)acetamide typically involves the reaction of trichloroacetic acid with 5-methyl-1,2-oxazole in the presence of a suitable base. The reaction conditions often include:
Temperature: Moderate temperatures (50-70°C) are usually employed.
Solvent: Common solvents include dichloromethane or chloroform.
Catalyst/Base: Bases such as triethylamine or pyridine are often used to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is also common.
化学反応の分析
Types of Reactions
2,2,2-Trichloro-N-(5-methyl-1,2-oxazol-3-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The trichloroacetamide group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or hydrogen peroxide.
Reducing Agents: Sodium borohydride or lithium aluminum hydride.
Nucleophiles: Ammonia or primary amines for substitution reactions.
Major Products Formed
Substitution: Formation of substituted amides.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
科学的研究の応用
2,2,2-Trichloro-N-(5-methyl-1,2-oxazol-3-yl)acetamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 2,2,2-trichloro-N-(5-methyl-1,2-oxazol-3-yl)acetamide involves its interaction with specific molecular targets. The trichloroacetamide group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The oxazole ring may also participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological activity.
類似化合物との比較
Similar Compounds
- 2,2,2-Trichloro-N-(5-nitro-1,3-thiazol-2-yl)acetamide
- 2,2,2-Trichloro-N-(5-methyl-2,1-benzisothiazol-3-yl)acetamide
Uniqueness
2,2,2-Trichloro-N-(5-methyl-1,2-oxazol-3-yl)acetamide is unique due to the presence of the oxazole ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
特性
CAS番号 |
349637-08-7 |
|---|---|
分子式 |
C6H5Cl3N2O2 |
分子量 |
243.5 g/mol |
IUPAC名 |
2,2,2-trichloro-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
InChI |
InChI=1S/C6H5Cl3N2O2/c1-3-2-4(11-13-3)10-5(12)6(7,8)9/h2H,1H3,(H,10,11,12) |
InChIキー |
YNPJNHVZTVCDOL-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NO1)NC(=O)C(Cl)(Cl)Cl |
溶解性 |
35.7 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(2-methylpropyl)propanamide](/img/structure/B14937688.png)

![4-{[3-(Acetylamino)phenyl]carbamoyl}phenyl acetate](/img/structure/B14937695.png)
![2-(6-bromo-1H-indol-1-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B14937699.png)
![Methyl {[3-(thiophen-3-ylcarbonyl)-1-benzofuran-5-yl]oxy}acetate](/img/structure/B14937701.png)
![N-(4-(tert-butyl)thiazol-2-yl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B14937702.png)
![4-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(pyridin-2-ylmethyl)butanamide](/img/structure/B14937703.png)
![6-methoxy-N-(4-sulfamoylbenzyl)-4,5-dihydro-2H-benzo[g]indazole-3-carboxamide](/img/structure/B14937707.png)

![N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[(2-methylpropyl)amino]-1,3-thiazole-4-carboxamide](/img/structure/B14937716.png)
![N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B14937735.png)
![(2E)-3-(3,4-dimethoxyphenyl)-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide](/img/structure/B14937736.png)
![Methyl 4-({[1-(2-chlorobenzyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate](/img/structure/B14937740.png)

